rac-Ibuprofen-d3 is a deuterated form of racemic ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). It serves as a valuable tool in various scientific research applications due to its unique properties. While racemic ibuprofen contains a mixture of (R)- and (S)-enantiomers, rac-ibuprofen-d3 features deuterium substitutions, often replacing three hydrogen atoms with deuterium. This isotopic labeling allows researchers to track and quantify ibuprofen in biological samples with enhanced accuracy. [, ]
The molecular structure of rac-ibuprofen-d3 closely resembles that of racemic ibuprofen, with the key distinction being the presence of deuterium atoms. While the provided papers don't delve into specific structural analyses of rac-ibuprofen-d3, its similarity to ibuprofen allows us to infer its structure. It retains the core structure of ibuprofen, characterized by a propionic acid group attached to a phenyl ring substituted with an isobutyl group. [] The deuterium atoms likely replace hydrogens in the isobutyl or propionic acid groups, depending on the specific synthetic approach. []
Ibuprofen's primary mechanism of action is the inhibition of COX enzymes, which are involved in the synthesis of prostaglandins and thromboxanes from arachidonic acid. These molecules play key roles in inflammation, pain, and fever. Interestingly, research has shown that the antineutrophil effects of ibuprofen on human polymorphonuclear cells (PMN) are independent of COX inhibition, suggesting that R(-)-ibuprofen may be superior to the S(+)-isomer for the treatment of PMN-dependent inflammatory diseases1. Additionally, ibuprofen has been found to disrupt a protein complex involved in the expression of the tumor-related splicing variant RAC1B in colorectal cells, indicating a COX-independent antitumor property3. Furthermore, ibuprofen has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ), which is essential for coupling ibuprofen to RhoA inhibition and subsequent neurite growth promotion in neurons6.
In the field of cardiovascular research, ibuprofen has been studied for its protective effects in myocardial ischemia-reperfusion (I/R) injury in rats. The drug was found to activate the PI3K/Akt/mTOR signaling pathway, reduce the release of inflammatory factors and apoptosis, and alleviate myocardial I/R injury in myocardial cells2.
Ibuprofen's role in cancer research has been highlighted by its ability to inhibit the overexpression of Rac1b, a splice variant implicated in colorectal tumor survival. This effect was observed in patients with inflamed colonic mucosa and in a mouse model of experimentally induced colitis. The inhibition of Rac1b by ibuprofen was independent of COX inhibition and led to a reduction in tumor cell survival and tumor growth in xenograft models5.
In neurological research, ibuprofen's inhibition of RhoA signaling has been associated with axonal growth and functional recovery following spinal cord lesions in rodents. This effect is mediated through the activation of PPARγ, which is essential for the RhoA-inhibiting effect of ibuprofen and promotes neurite elongation in primary cultured neurons exposed to axonal growth inhibitors6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7